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Compound of Interest

Compound Name: C18H19BrN4O5

Cat. No.: B15172104 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with C18H19BrN4O5, commonly known as Capivasertib or AZD5363.

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding

the off-target effects of this potent pan-AKT inhibitor observed in biological assays.

Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of C18H19BrN4O5 (Capivasertib/AZD5363)?

A1: Capivasertib is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms

of the serine/threonine kinase AKT (also known as protein kinase B): AKT1, AKT2, and AKT3.

[1][2][3][4] Its primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling

pathway, which is frequently dysregulated in cancer, leading to decreased cell proliferation and

survival.[1][2][4][5]

Q2: What are the most commonly observed off-target or adverse effects of Capivasertib in pre-

clinical and clinical studies?

A2: The most frequently reported adverse effects, which can be considered off-target effects in

a broader biological context, include hyperglycemia, diarrhea, and skin rash.[1][6] These effects

are generally manageable and are often a direct consequence of inhibiting the ubiquitously

expressed AKT kinase in non-target tissues.
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Q3: Is a comprehensive kinase selectivity profile (kinome scan) for Capivasertib publicly

available?

A3: While Capivasertib is described as a selective pan-AKT inhibitor, a comprehensive, publicly

available kinome scan profiling its activity against a broad panel of kinases is not readily found

in the literature. Limited data indicates its potent inhibition of AKT1, AKT2, and AKT3, with

some activity against P70S6K and PKA, and lower activity towards ROCK1/2.[7] Researchers

should be aware that at higher concentrations, off-target kinase inhibition is a possibility and

should be assessed empirically in their systems if unexpected phenotypes are observed.

Troubleshooting Guides
Issue 1: Unexpected Hyperglycemia in In Vitro or In Vivo
Models
Symptoms:

Elevated glucose levels in cell culture media.

Hyperglycemia in animal models.

Altered cellular metabolism skewed away from glycolysis.

Potential Cause: Hyperglycemia is a well-documented "on-target" effect of AKT inhibition in

non-cancerous cells. AKT is a crucial component of the insulin signaling pathway. By inhibiting

AKT, Capivasertib induces a state of insulin resistance, leading to reduced glucose uptake by

peripheral tissues (e.g., muscle and adipose tissue) and potentially increased glucose

production by the liver.

Troubleshooting and Mitigation Strategies:

Confirm On-Target Effect: Verify that the observed hyperglycemia correlates with the

inhibition of downstream targets of AKT in your model system (e.g., decreased

phosphorylation of GSK3β or PRAS40).

In Vitro Model Adjustment: When culturing cells sensitive to glucose fluctuations, consider

using media with physiological glucose concentrations and monitor glucose levels regularly.
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In Vivo Model Management: In animal studies, monitor blood glucose levels frequently. For

prolonged studies, consider dietary modifications (e.g., low-carbohydrate diet) to manage

hyperglycemia.

Experimental Control: For mechanism-of-action studies, use an inactive analogue of

Capivasertib if available, or an AKT inhibitor with a different chemical scaffold to confirm that

the observed metabolic changes are due to AKT inhibition.

Issue 2: Compromised Intestinal Epithelial Barrier
Integrity or Diarrhea in Models
Symptoms:

Decreased transepithelial electrical resistance (TEER) in in vitro intestinal epithelial models

(e.g., Caco-2 monolayers).

Increased paracellular permeability.

Diarrhea in animal models.

Potential Cause: The precise mechanism of Capivasertib-induced diarrhea is not fully

elucidated, but it is likely related to the role of the PI3K/AKT pathway in maintaining the integrity

and function of the intestinal epithelium.[8] Inhibition of AKT may disrupt tight junctions and

normal ion transport, leading to increased intestinal permeability and secretory diarrhea.[8]

Troubleshooting and Mitigation Strategies:

Assess Barrier Function: In in vitro models, perform TEER measurements and paracellular

flux assays (e.g., using FITC-dextran) to quantify the effect of Capivasertib on barrier

integrity.

Investigate Ion Transport: Use specific ion channel inhibitors to dissect the potential

mechanisms of altered fluid secretion in intestinal epithelial cells.

Animal Model Monitoring: In animal studies, closely monitor for signs of diarrhea and

dehydration. Administer supportive care as needed.
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Histological Analysis: Examine intestinal tissue from treated animals for any morphological

changes, such as villous atrophy or inflammation.

Issue 3: Skin Rash or Keratinocyte-Related Phenotypes
Symptoms:

Skin rashes, including maculopapular and lichenoid eruptions, in animal models.[9]

Altered proliferation or differentiation of keratinocytes in culture.

Potential Cause: The PI3K/AKT signaling pathway is involved in keratinocyte proliferation,

differentiation, and survival. Inhibition of AKT, particularly AKT2, has been suggested to

contribute to cutaneous toxicities.[10] Capivasertib may disrupt the normal homeostasis of the

epidermis, leading to inflammatory responses and altered differentiation programs.

Troubleshooting and Mitigation Strategies:

In Vitro Keratinocyte Assays: Culture primary keratinocytes or cell lines and assess the

impact of Capivasertib on their proliferation (e.g., BrdU incorporation) and differentiation

(e.g., expression of keratin markers like KRT1, KRT10, and involucrin).

Histopathological Examination: Analyze skin biopsies from treated animals to characterize

the nature of the rash and identify the cell types involved.

Cytokine Profiling: Measure the levels of inflammatory cytokines in skin tissue or in the

supernatant of treated keratinocyte cultures to investigate the underlying inflammatory

mechanisms.

Dose-Response Analysis: Determine if the observed skin effects are dose-dependent to

understand the therapeutic window.

Quantitative Data Summary
Table 1: In Vitro Potency of Capivasertib (AZD5363) Against AKT Isoforms and Other Kinases
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Target IC50 (nM) Assay Type

AKT1 3 Cell-free

AKT2 7 Cell-free

AKT3 7 Cell-free

P70S6K Similar to AKT Cell-free

PKA Similar to AKT Cell-free

ROCK1 Lower activity Cell-free

ROCK2 56 Cell-free

Source:[7]

Table 2: Common Adverse Events Observed in Clinical Trials of Capivasertib

Adverse Event Grade ≥3 Incidence

Hyperglycemia 20-24%

Diarrhea 14-17%

Maculopapular Rash 11-16%

Source:[1]

Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay
This protocol is adapted from standard methodologies to assess the effect of a compound on

glucose uptake in cultured cells (e.g., adipocytes, myotubes, or cancer cell lines).

Materials:

Cells of interest cultured in appropriate plates (e.g., 12-well or 24-well).
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Krebs-Ringer-HEPES (KRH) buffer.

2-deoxy-D-[³H]-glucose or a non-radioactive colorimetric glucose uptake assay kit.

Insulin solution (100 nM).

Capivasertib (C18H19BrN4O5) at desired concentrations.

Phloretin (a glucose transporter inhibitor, as a negative control).

Scintillation fluid and a scintillation counter (for radioactive method).

Plate reader (for colorimetric method).

Procedure:

Seed cells and allow them to adhere and grow to the desired confluency.

Serum-starve the cells for 3-4 hours in serum-free medium.

Pre-treat the cells with Capivasertib or vehicle control for the desired time (e.g., 1-2 hours).

Wash the cells twice with KRH buffer.

Add KRH buffer containing either vehicle or 100 nM insulin to the respective wells and

incubate for 30 minutes at 37°C.

Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (final concentration ~0.5 µCi/mL) to

each well. For non-radioactive assays, follow the kit manufacturer's instructions.

Incubate for 5-10 minutes at 37°C.

Stop the uptake by washing the cells three times with ice-cold KRH buffer containing

phloretin.

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

For the radioactive method, transfer the lysate to a scintillation vial, add scintillation fluid, and

count the radioactivity.
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For the colorimetric method, proceed according to the kit's instructions and measure the

absorbance.

Normalize the glucose uptake to the protein concentration of each well.

Visualizations
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Caption: The PI3K/AKT signaling pathway and the point of inhibition by Capivasertib.
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Caption: Mechanism of Capivasertib-induced hyperglycemia via inhibition of AKT in the insulin

signaling pathway.
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Caption: General experimental workflow for investigating the effects of Capivasertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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